molecular formula C6H7BO5S B1290237 4-Boronobenzenesulfonic acid CAS No. 913836-00-7

4-Boronobenzenesulfonic acid

Cat. No.: B1290237
CAS No.: 913836-00-7
M. Wt: 202 g/mol
InChI Key: LCPDRGMZQSQOCQ-UHFFFAOYSA-N
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Description

4-Boronobenzenesulfonic acid is an organic compound with the molecular formula C6H7BO5S. It is a white crystalline solid that is soluble in water and various organic solvents. This compound is notable for its dual functional groups: a boronic acid group and a sulfonic acid group, which confer unique chemical properties and reactivity.

Preparation Methods

4-Boronobenzenesulfonic acid can be synthesized through several methods. One common approach involves the reaction of benzenesulfonic acid with boric acid or triphenylborane in the presence of a suitable solvent and catalyst. The reaction typically requires heating to facilitate the formation of the desired product .

Another method involves the use of diazonium salts as intermediates. In this process, p-aminobenzenesulfonic acid is first converted to its diazonium salt, which is then reacted with tetrahydroxyborate to yield this compound . This method is advantageous due to its simplicity and the ease of product purification.

Chemical Reactions Analysis

4-Boronobenzenesulfonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Boronobenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Boronobenzenesulfonic acid involves its ability to interact with various molecular targets through its boronic acid and sulfonic acid groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The sulfonic acid group can participate in acid-base reactions and hydrogen bonding, contributing to the compound’s catalytic activity and solubility .

Comparison with Similar Compounds

4-Boronobenzenesulfonic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual functional groups, which provide a combination of reactivity and versatility not found in the other compounds.

Properties

IUPAC Name

4-boronobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,8-9H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPDRGMZQSQOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603572
Record name 4-Boronobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-00-7
Record name 4-Boronobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dihydroxyboranyl)benzene-1-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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